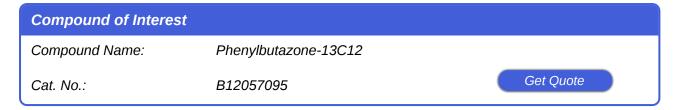


Application Note: Quantification of Phenylbutazone in Biological Matrices using ¹³C₁₂-Phenylbutazone Internal Standard

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylbutazone is a non-steroidal anti-inflammatory drug (NSAID) widely used in veterinary medicine, particularly in horses, for its analgesic and anti-inflammatory properties. Accurate quantification of Phenylbutazone in biological matrices is crucial for pharmacokinetic studies, drug monitoring, and regulatory compliance. The use of a stable isotope-labeled internal standard, such as ¹³C₁₂-Phenylbutazone, is the gold standard for achieving high accuracy and precision in quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This application note provides detailed protocols for sample preparation of various biological matrices for the quantification of Phenylbutazone using ¹³C₁₂-Phenylbutazone as an internal standard.

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analysis of Phenylbutazone in biological matrices using an isotope-labeled internal standard and LC-MS/MS.



Parameter	Matrix	Method	Value
Recovery	Equine Plasma	LLE	>80%[1][2]
Horse Meat	SPE	95.6–103.9%[3]	
Limit of Detection (LOD)	Equine Plasma	LLE	0.01 μg/mL[1][2]
Plasma	LC-MS/MS	0.01 mcg/mL[4]	
Limit of Quantification (LOQ)	Equine Plasma	LLE	0.05 μg/mL[1][2]
Plasma	LC-MS/MS	0.01 mcg/mL[4]	
Horse Meat	SPE	< 5 μg/kg[3]	
Linearity (r²)	Equine Plasma	LLE	>0.995 (0.05–20 μg/mL)[1][2]
Intra-day Precision (CV%)	Equine Plasma	LLE	<15%[1][2]
Inter-day Precision (CV%)	Equine Plasma	LLE	<15%[1][2]
Intra-day Accuracy (bias%)	Equine Plasma	LLE	80–120%[1][2]
Inter-day Accuracy (bias%)	Equine Plasma	LLE	80–120%[1][2]

Experimental Protocols

This section details three common sample preparation methods: Liquid-Liquid Extraction (LLE) for plasma/serum, Solid-Phase Extraction (SPE) for tissue, and Protein Precipitation (PPT) for plasma/serum.

Liquid-Liquid Extraction (LLE) for Plasma/Serum



This protocol is adapted from a method for equine plasma and is suitable for routine analysis. [5]

Materials:

- Biological matrix (e.g., equine plasma)
- ¹³C₁₂-Phenylbutazone internal standard (IS) working solution
- 1 M Phosphoric acid (H₃PO₄)
- Methyl tert-butyl ether (MTBE)
- Reconstitution solution (e.g., 10 mM ammonium acetate/acetonitrile, 90:10, v/v)
- Vortex mixer
- Centrifuge
- Evaporator (e.g., nitrogen evaporator)

Procedure:

- Pipette 0.5 mL of the plasma sample into a centrifuge tube.
- Add an appropriate volume of the ¹³C₁₂-Phenylbutazone internal standard working solution.
- Add 75 μL of 1 M H₃PO₄ and vortex thoroughly to mix.[5] Acidification helps to protonate Phenylbutazone, making it more soluble in the organic extraction solvent.
- Add 5 mL of MTBE, cap the tube, and mix on a rotator for 10 minutes.
- Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.[5]
- Transfer the upper organic layer to a clean tube.
- Evaporate the organic solvent to dryness under a stream of nitrogen at 55°C.[5]
- Reconstitute the dried extract in 1.5 mL of the reconstitution solution.



Transfer an aliquot to an autosampler vial for LC-MS/MS analysis.

Solid-Phase Extraction (SPE) for Tissue (e.g., Horse Meat)

This protocol is suitable for more complex matrices like tissue and involves enzymatic hydrolysis to release protein-bound Phenylbutazone.[3]

Materials:

- Homogenized tissue sample (e.g., horse meat)
- ¹³C₁₂-Phenylbutazone internal standard (IS) working solution
- Acetate buffer (pH 4.5)
- β-glucuronidase
- Acetonitrile (ACN)
- Silica SPE cartridge
- C18 SPE cartridge
- Centrifuge
- Evaporator

Procedure:

- Weigh 2 g of the homogenized tissue sample into a centrifuge tube.
- Add an appropriate volume of the ¹³C₁₂-Phenylbutazone IS working solution.
- Add 4 mL of acetate buffer (pH 4.5) and 50 μL of β-glucuronidase.[3]
- Vortex and incubate for 1 hour at 37°C in a water bath to enzymatically hydrolyze conjugates.[3]



- After cooling, add 10 mL of ACN and shake vigorously.
- Centrifuge at 4500 rpm for 5 minutes and collect the supernatant.[3]
- Repeat the extraction with an additional 5 mL of ACN, centrifuge, and combine the supernatants.
- Defatting Step: Pass the combined supernatant through a silica SPE cartridge.[3]
- Reduce the volume of the collected effluent to ~4 mL under a stream of nitrogen.
- Clean-up Step: Apply the concentrated extract onto a conditioned C18 SPE cartridge.
- Elute the analyte with 4 mL of ACN.
- Evaporate the eluate to dryness.
- Reconstitute the residue in a suitable mobile phase (e.g., 500 μ L) and filter before LC-MS/MS analysis.[3]

Protein Precipitation (PPT) for Plasma/Serum

This is a rapid method for high-throughput screening.

Materials:

- Plasma or serum sample
- 13C12-Phenylbutazone internal standard (IS) working solution
- Ice-cold acetonitrile (ACN)
- Vortex mixer
- Centrifuge or 96-well filter plate

Procedure:

• Pipette 100 μL of the plasma/serum sample into a microcentrifuge tube.



- Add an appropriate volume of the ¹³C₁₂-Phenylbutazone IS working solution.
- Add 300-400 μL of ice-cold ACN (a 3:1 or 4:1 ratio of ACN to sample is common).[6][7]
- Vortex vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.
- Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean tube or an autosampler vial for LC-MS/MS analysis. Alternatively, a 96-well filter plate can be used for high-throughput separation of the precipitate.[6]

Experimental Workflows



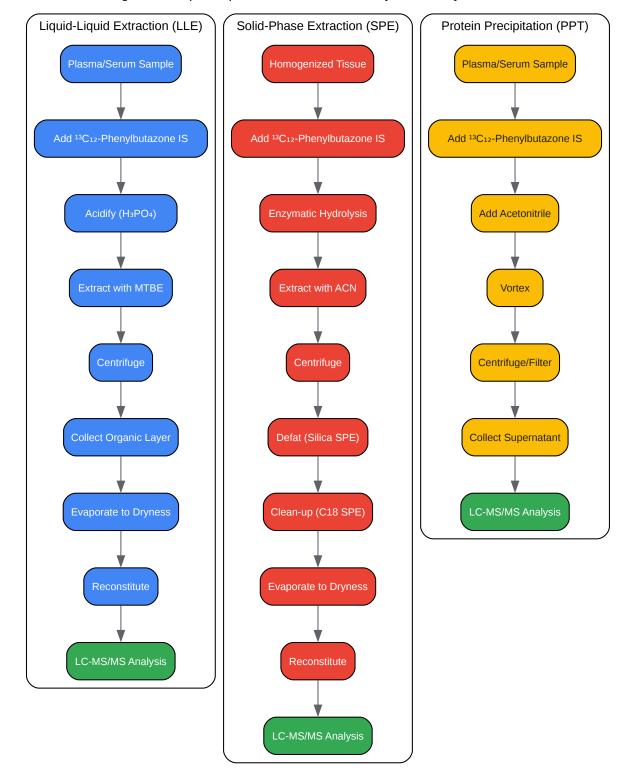


Figure 1. Sample Preparation Workflows for Phenylbutazone Quantification

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